ethyl 2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate
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Overview
Description
Ethyl 2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate is a chemical compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a bromo group, a thiazole ring, and a difluoroacetate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate typically involves the reaction of 2-bromo-1,3-thiazole with ethyl difluoroacetate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at a controlled temperature, often around 0-25°C, to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromo group or to modify the thiazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated thiazole derivatives.
Scientific Research Applications
Ethyl 2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The bromo group and the thiazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The difluoroacetate moiety can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-bromo-1,3-thiazol-4-yl)acetate
- 2-(2-bromo-1,3-thiazol-4-yl)acetic acid
- 4-(2-bromo-1,3-thiazol-4-yl)benzonitrile
Uniqueness
Ethyl 2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate is unique due to the presence of the difluoroacetate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and agrochemicals .
Properties
CAS No. |
2731014-31-4 |
---|---|
Molecular Formula |
C7H6BrF2NO2S |
Molecular Weight |
286.1 |
Purity |
95 |
Origin of Product |
United States |
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